molecular formula C12H15BrO2 B13973720 Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester CAS No. 58305-26-3

Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester

Cat. No.: B13973720
CAS No.: 58305-26-3
M. Wt: 271.15 g/mol
InChI Key: QJXKASHSIMLRDH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)phenyl pivalate is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further esterified with pivalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)phenyl pivalate typically involves the esterification of 4-(bromomethyl)phenol with pivalic acid. This reaction can be catalyzed by various agents such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of 4-(bromomethyl)phenyl pivalate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)phenyl pivalate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted phenyl pivalates with various functional groups.

    Oxidation: 4-(Formyl)phenyl pivalate or 4-(carboxyl)phenyl pivalate.

    Reduction: 4-(Methyl)phenyl pivalate.

Scientific Research Applications

4-(Bromomethyl)phenyl pivalate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for drug candidates.

    Materials Science: It is utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)phenyl pivalate depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. This results in the formation of a new covalent bond and the substitution of the bromine atom.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)phenyl pivalate
  • 4-(Iodomethyl)phenyl pivalate
  • 4-(Methyl)phenyl pivalate

Uniqueness

4-(Bromomethyl)phenyl pivalate is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups in nucleophilic substitution reactions

Properties

CAS No.

58305-26-3

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

[4-(bromomethyl)phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3

InChI Key

QJXKASHSIMLRDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)CBr

Origin of Product

United States

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